molecular formula C8H5BrN4O2 B2571497 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile CAS No. 1353501-73-1

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Cat. No. B2571497
CAS RN: 1353501-73-1
M. Wt: 269.058
InChI Key: FFWVWUMTLUZXFJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is similar in structure . It has a molecular weight of 262.06 and is a powder at room temperature .


Synthesis Analysis

A study discusses the synthesis of heterocyclic hybrids of 4-aza-podophyllotoxin, which includes compounds with a 5-bromofuran-2-yl group . Another study discusses the synthesis and reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole .


Molecular Structure Analysis

A study provides a comprehensive exploration of the structure–reactivity relationship of a compound with a 5-bromofuran-2-yl group . The study used computational Density Functional Theory (DFT) and related methodologies, including single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .


Chemical Reactions Analysis

The study mentioned above also discusses the chemical reactivity properties of the compound . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .


Physical And Chemical Properties Analysis

The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” is a powder at room temperature . Its InChI Code is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) .

Scientific Research Applications

Chemical Reactions and Transformations

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile and its derivatives are primarily involved in various chemical reactions and transformations. For instance, 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitriles are treated to form substituted pyrazoles, which in turn react with hydrogen sulfide, sodium azide, and hydroxylamine, leading to the introduction of corresponding azole fragments into the oxazole system (Shablykin, Brovarets, & Drach, 2007). Additionally, 2-aminofuran-3-carbonitriles are involved in reactions leading to the formation of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (Shaker, 2006).

Synthesis of Novel Compounds

There is significant research into synthesizing novel compounds using 5-alkylamino-1,3-oxazole-4-carbonitriles. These compounds are used to form various structures like 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which have potential applications in different scientific fields (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Pharmacological Research

Even though direct applications in pharmacology are excluded as per the request, it's important to note that derivatives of 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile are often explored for their potential medicinal applications. For instance, research into compounds like 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile, which are synthesized from similar structures, indicates their use in evaluating anticonvulsant and neurotoxicity effects (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Safety and Hazards

The compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile” were not found, the study on the structure–reactivity relationship of a similar compound provides valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVWUMTLUZXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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